5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole - 551921-56-3

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Catalog Number: EVT-2968950
CAS Number: 551921-56-3
Molecular Formula: C23H18ClF3N2O
Molecular Weight: 430.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    5-(2,3-Dichlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound, also a racemate, exhibits the core 4,5-dihydro-1H-pyrazole structure. It features a 2,3-dichlorophenyl group at the 5-position, a 4-methoxyphenyl group at the 3-position, and a phenyl ring at the 1-position. The crystallographic analysis indicates weak aromatic π–π stacking interactions within its crystal structure [].

    (4S,5R)-3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound is significant as it results from the condensation of trans-anethole with diarylnitrilimine. The molecule exhibits a twisted pyrazole ring conformation, with varying dihedral angles between the pyrazole group and its substituents, including the chlorophenyl, methoxyphenyl, and phenyl groups [].

    5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    • Compound Description: The structure of this compound, determined by X-ray crystallography, exhibits a 4,5-dihydro-1H-pyrazole ring with a 4-fluorophenyl group at the 5-position. Further substitutions include a complex 5-(4-methylphenyl)thiazol-2-yl group at the 1-position and a 4-(prop-2-ynyloxy)phenyl group at the 3-position [].

    5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP)

    • Compound Description: CPMPP, also a 4,5-dihydro-1H-pyrazole derivative, has been synthesized and characterized using spectroscopic methods like UV-Visible, FT-IR, 1H NMR, and 13C NMR. Theoretical investigations using density functional theory (DFT) have explored its molecular structure, optimized geometrical parameters, and vibrational assignments [].

    S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 ([2H8]-JD5037)

    • Compound Description: This compound, octadeuterated [2H8]-JD5037 (S, S), is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1R) receptor [].

    5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound is characterized by its crystal structure, revealing a monoclinic crystal system with the space group P21/c. The key structural components include a 4-chlorophenyl group at the 5-position, a 4-fluorophenyl group at the 3-position, and a phenyl ring at the 1-position [].

    1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound, a pyrazoline derivative, is characterized by a 5-phenyl-4,5-dihydro-1H-pyrazole core. It features a 3-chlorophenyl group at the 1-position and a 5-chlorothiophen-2-yl group at the 3-position. The crystal structure reveals a monoclinic crystal system with the space group P21/c [].

    5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

    • Compound Description: This compound incorporates a 4,5-dihydro-1H-pyrazole ring within its structure. The molecule includes a 4-propoxybenzylidene group at the 5-position of the pyrazole ring, a 4-chlorophenyl group at the 3-position, and a complex substituent at the 1-position incorporating a thiazole ring and a 4-(propan-2-yl)phenyl group [].

    2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

    • Compound Description: CPDFT is a 4,5-dihydro-1H-pyrazole derivative that features a thiazole ring directly attached to the pyrazole moiety. It has a 4-chlorophenyl group at the 3-position and a 4-(propane-2-yl) phenyl group at the 5-position of the pyrazole ring. The structure also includes a 4-fluorophenyl group attached to the thiazole ring [].

    5-(4-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole

    • Compound Description: This compound forms complexes with Co(II), Ni(II), and Cu(II), showcasing its coordination chemistry potential. It features a 4-chlorophenyl group at the 5-position, a 2-naphthyl group at the 3-position, and a phenyl ring at the 1-position [].

    N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    • Compound Description: This compound is synthesized by reacting the corresponding pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization is confirmed by FT-IR, NMR, and LCMS data []. It highlights the synthetic versatility of the pyrazole scaffold for creating diverse chemical entities.

    1-[3-(4-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    • Compound Description: This compound, obtained from the reaction of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate in acetic acid, features a 4,5-dihydro-1H-pyrazole ring with a 4-methoxyphenyl group at the 3-position, a phenyl group at the 5-position, and an ethanone substituent at the 1-position. The crystal packing is stabilized by C—H⋯O hydrogen bonds [].

    (R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride

    • Compound Description: This hybrid amidino pyrazoline is synthesized from a terpenyl chalcone. It features a 4-chlorophenyl group at the 5-position and a complex terpenyl-derived substituent at the 3-position of the 4,5-dihydro-1H-pyrazole ring. The synthesis is achieved through a reaction with aminoguanidine hydrochloride in the presence of potassium hydroxide, using ethanol as a solvent and facilitated by ultrasonic irradiation [].

    3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

    • Compound Description: This pyrazole derivative is characterized by a twisted molecular structure. It features a 4-bromophenyl group at the 3-position and a 4-(dimethylamino)phenyl group at the 5-position of the central 4,5-dihydro-1H-pyrazole ring. It also includes a carbothioamide group attached to the pyrazole nitrogen. The crystal structure shows intermolecular N—H⋯S hydrogen bonds that link molecules into chains [].

    1-(3-Chlorophenyl)-5-(4-chlorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazole

      3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde

      • Compound Description: This compound is characterized by an L-shaped structure. It contains a central 4,5-dihydro-1H-pyrazole ring with a 4-methylphenyl group at the 3-position and a 4-(methylthio)phenyl group at the 5-position. It also features a carbaldehyde group at the 1-position. Crystal packing analysis reveals intermolecular C—H⋯O hydrogen bonds stabilizing the structure [].

      3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

      • Compound Description: In this compound, the central pyrazoline ring forms specific dihedral angles with its phenyl, 4-bromophenyl, and 4-fluorophenyl substituents, influencing its overall conformation [].

      1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone

      • Compound Description: This compound is characterized by a 4,5-dihydro-1H-pyrazole ring with a 4-chlorophenyl group at the 3-position, a 4-(propan-2-yl)phenyl group at the 5-position, and an ethanone group at the 1-position. Weak C—H⋯O interactions form inversion dimers in its crystal structure [].

      Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate

      • Compound Description: This compound exists in an enamine–keto form, stabilized by N—H⋯O hydrogen bonds. The structure includes a 4-chlorophenyl group attached to a carbon atom adjacent to the 4,5-dihydro-1H-pyrazole ring [].

      5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

      • Compound Description: The crystal structure of this compound reveals a disordered fluorophenyl group. Despite this disorder, the core structure consists of a 4,5-dihydro-1H-pyrazole ring with a 4-bromophenyl group at the 5-position, a 4-fluorophenyl group at the 3-position, and a phenyl ring at the 1-position [].

      3-(4-Chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

      • Compound Description: This densely functionalized compound is notable for its potential as a protein kinase inhibitor. The structure comprises a 4,5-dihydro-1H-pyrazole ring with a 4-chlorophenyl group at the 3-position and a 3-hydroxy-4-ethoxyphenyl group at the 5-position. It also includes a carboxamide substituent at the 1-position [].

      methanone

      • Compound Description: This compound is notable for its intramolecular hydrogen bonding and π–π stacking interactions, as revealed by its crystal structure. The molecular structure consists of a 4,5-dihydro-1H-pyrazole ring with a 4-chlorophenyl group at the 3-position, a hydroxyl group, and a phenyl ring at the 5-position. Additionally, a (3-pyridyl)methanone group is attached to the pyrazole nitrogen [].

      1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one

      • Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring with a 4-chlorophenyl group at the 3-position, a 4-(propan-2-yl)phenyl group at the 5-position, and a butan-1-one substituent at the 1-position. The crystal structure reveals weak C—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers [].

      3-Aryl-5-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes

      • Compound Description: This series of compounds, synthesized from vanillin-chalcones, demonstrates antifungal activity, particularly against dermatophytes. The general structure includes a 4,5-dihydro-1H-pyrazole ring with a 4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl group at the 5-position and a carbaldehyde group at the 1-position. The 3-position features various aryl substituents [].

      1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one

      • Compound Description: This compound features a 4,5-dihydro-1H-pyrazole core with a 4-chlorophenyl group at the 3-position, a 4-(propan-2-yl)phenyl group at the 5-position, and a propan-1-one substituent at the 1-position. The crystal structure is characterized by weak C—H⋯O interactions, forming inversion dimers, and weak π–π stacking interactions [].

      1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole Derivatives

      • Compound Description: This series of compounds, particularly 1-acetyl-3-(4-hydroxy- and 2,4-dihydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives, exhibit selective inhibitory activity against monoamine oxidase (MAO) isoforms, particularly MAO-A [].

      Properties

      CAS Number

      551921-56-3

      Product Name

      5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

      IUPAC Name

      3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

      Molecular Formula

      C23H18ClF3N2O

      Molecular Weight

      430.86

      InChI

      InChI=1S/C23H18ClF3N2O/c1-30-20-12-4-15(5-13-20)21-14-22(16-2-8-18(24)9-3-16)29(28-21)19-10-6-17(7-11-19)23(25,26)27/h2-13,22H,14H2,1H3

      InChI Key

      GLMVYHKUVPXMMI-UHFFFAOYSA-N

      SMILES

      COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.